5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring and a pyrimidinetrione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by its attachment to the pyrimidinetrione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The triazole and pyrimidinetrione rings can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The triazole ring often plays a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione shares similarities with other triazole-containing compounds and pyrimidinetrione derivatives.
- Compounds such as this compound and its analogs are often compared for their biological activity and chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[2-(1,2,4-triazol-1-yl)ethanimidoyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKFQUHHACGVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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